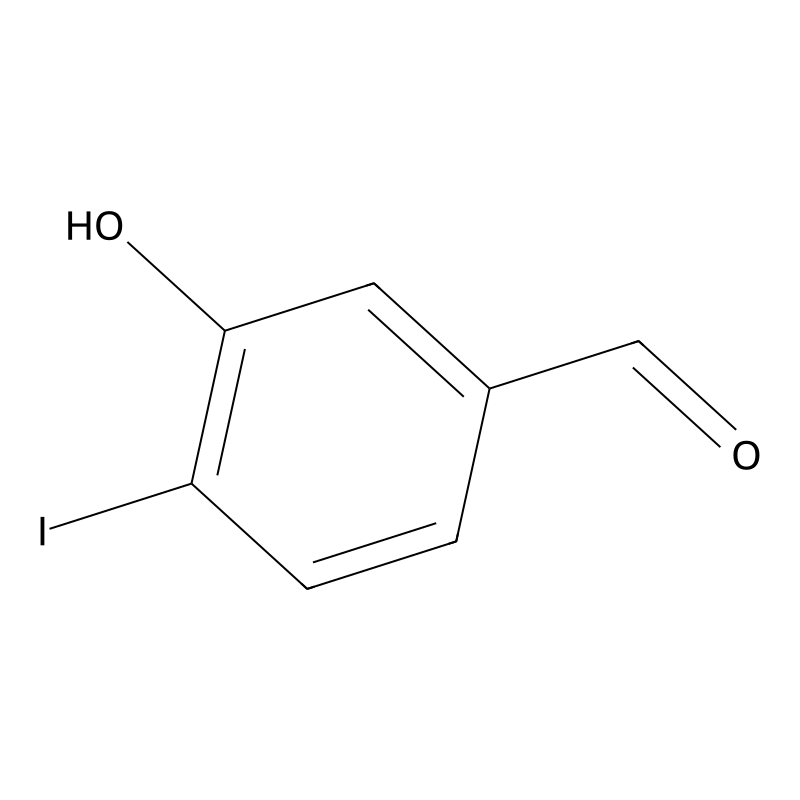3-Hydroxy-4-iodobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis Research
Field: Organic Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde is used as a starting material in the synthesis of various organic compounds
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. .
Proteomics Research
Field: Proteomics
Application: 3-Hydroxy-4-iodobenzaldehyde is used as a specialty product in proteomics research.
Method: The specific methods of application or experimental procedures would depend on the particular proteomics experiment being performed.
Results: The outcomes of these experiments can provide valuable insights into protein structure and function.
Suzuki–Miyaura Coupling Reaction
Field: Organic Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde participates in Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst.
Results: The outcome of this reaction is the formation of a Metal–Organic Framework catalyst.
Preparation of 3-Iodocinnamic Acid
Application: 3-Hydroxy-4-iodobenzaldehyde may be used as a starting material in the preparation of 3-iodocinnamic acid
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed
Preparation of Benzaldimine Monolayers
Field: Surface Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde can be used in the preparation of benzaldimine monolayers.
Preparation of 1,3-Dihydroxy-2-(3-Iodophenyl)-4,4,5,5-Tetramethylimidazolidine
3-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring, along with an iodine atom. The compound is identified by its CAS number 135242-71-6 and has a melting point range of 128-130 °C, indicating its solid state at room temperature .
- Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or a carboxylic acid.
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, which can be useful in further synthetic applications.
Research indicates that 3-Hydroxy-4-iodobenzaldehyde exhibits biological activities that may include:
- Antimicrobial Properties: Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
- Inhibition of Enzymes: It has been noted that certain halogenated compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of 3-Hydroxy-4-iodobenzaldehyde can be achieved through several methods, with one common route involving the iodination of 3-hydroxybenzaldehyde. A typical procedure includes:
- Dissolving 3-hydroxybenzaldehyde in ammonium hydroxide solution.
- Adding iodine and potassium iodide to the mixture.
- Stirring at room temperature for about two hours.
- Acidifying the reaction mixture to precipitate the product, followed by extraction with diethyl ether.
- Purifying the resulting solid through crystallization .
3-Hydroxy-4-iodobenzaldehyde finds applications in various fields:
- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Research: Its potential biological activities make it a candidate for further research in drug development.
- Material Science: It may be utilized in the development of novel materials due to its unique chemical properties.
Several compounds share structural similarities with 3-Hydroxy-4-iodobenzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Hydroxy-3-iodobenzaldehyde | 60032-63-5 | 0.90 |
| 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | 0.90 |
| 2-Hydroxy-5-iodobenzaldehyde | 2314-37-6 | 0.85 |
| 4-Iodophenol | 6767-04-4 | 0.88 |
| Iodinated salicylaldehyde | 1761-62-2 | 0.90 |
Uniqueness: What sets 3-Hydroxy-4-iodobenzaldehyde apart from these similar compounds is its specific arrangement of functional groups which may contribute to distinct biological activities and reactivity patterns compared to its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






